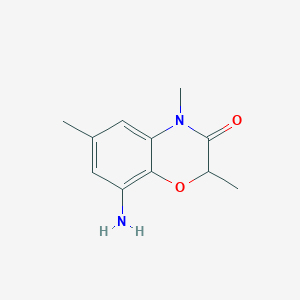

8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

8-Amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 58579-67-2) is a substituted benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a 1,4-oxazine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The compound features three methyl groups (at positions 2, 4, and 6), an amino group at position 8, and a ketone at position 3 (Figure 1). This structural configuration confers unique physicochemical properties, including moderate polarity and stability under physiological conditions .

Benzoxazinoids, including this compound, are nitrogen-containing secondary metabolites originally identified in plants like wheat, maize, and rye. They serve as phytoanticipins (preformed antimicrobial agents) and are implicated in defense against pathogens and herbivores .

Properties

IUPAC Name |

8-amino-2,4,6-trimethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-6-4-8(12)10-9(5-6)13(3)11(14)7(2)15-10/h4-5,7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRHTFUUTREXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC(=CC(=C2O1)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylaniline with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 8-amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzoxazine ring can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1. Key Structural and Functional Differences

Anticancer Potential

- 8-Amino-2,4,6-trimethyl derivative: Demonstrates inhibitory activity against human topoisomerase I (IC₅₀ = 18 µM), comparable to camptothecin derivatives. The amino group at position 8 enhances DNA intercalation, while methyl groups improve cellular uptake .

- DIBOA : Less potent in cancer models (IC₅₀ > 50 µM) due to rapid degradation .

Antimicrobial and Defense Roles

Stability and Environmental Impact

- Methylation (as in 8-amino-2,4,6-trimethyl derivative) significantly reduces hydrolysis rates compared to hydroxylated analogs like DIBOA (t₁/₂ = 24 hours vs. 2 hours) .

- Benzoxazolinones (BOA, MBOA) persist in soil, causing allelopathic effects on non-target plants .

Biological Activity

Abstract

8-Amino-2,4,6-trimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its interactions with various biological targets and its potential therapeutic applications.

Benzoxazines are a class of heterocyclic compounds known for their significant pharmacological properties. The specific compound this compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its structural features contribute to its interaction with various receptors and enzymes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that benzoxazine derivatives possess antioxidant properties. The ability to scavenge free radicals may contribute to the compound's protective effects against oxidative stress-related diseases.

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

3. Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system (CNS). It has shown potential as a serotonin receptor antagonist, which may be beneficial in treating anxiety and depression.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:

- Serotonin Receptors : The compound has shown high affinity for serotonin 5-HT3 receptors. In a study evaluating various derivatives, it was noted that modifications at the 2 position of the benzoxazine ring significantly enhanced receptor affinity and antagonistic activity .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Activity : A series of tests demonstrated that 8-amino derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL .

- Neuropharmacological Assessment : In animal models, the compound was tested for its ability to reduce anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels when administered prior to stress-inducing stimuli .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.